molecular formula C18H39NO B14692464 1-(Dimethylamino)hexadecan-2-OL CAS No. 25016-85-7

1-(Dimethylamino)hexadecan-2-OL

Cat. No.: B14692464
CAS No.: 25016-85-7
M. Wt: 285.5 g/mol
InChI Key: KIINBQMULIKCFE-UHFFFAOYSA-N
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Description

1-(Dimethylamino)hexadecan-2-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a dimethylamino group attached to the second carbon of a hexadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)hexadecan-2-OL can be achieved through several methods. One common approach involves the reaction of hexadecan-2-OL with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)hexadecan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(Dimethylamino)hexadecan-2-OL has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)hexadecan-2-OL involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexadecan-1-OL: A similar compound with a hydroxyl group at the first carbon position.

    Dimethylaminoethanol: Contains a dimethylamino group and an ethanol backbone.

    Cetyl alcohol:

Uniqueness

1-(Dimethylamino)hexadecan-2-OL is unique due to the presence of both a long hydrocarbon chain and a dimethylamino group

Properties

CAS No.

25016-85-7

Molecular Formula

C18H39NO

Molecular Weight

285.5 g/mol

IUPAC Name

1-(dimethylamino)hexadecan-2-ol

InChI

InChI=1S/C18H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(2)3/h18,20H,4-17H2,1-3H3

InChI Key

KIINBQMULIKCFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CN(C)C)O

Origin of Product

United States

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